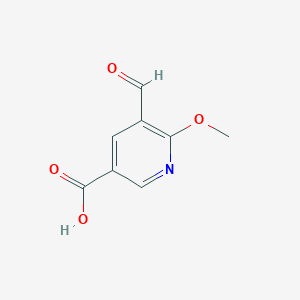![molecular formula C19H17FN2O4S B2547245 7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034204-54-9](/img/structure/B2547245.png)
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C19H17FN2O4S and its molecular weight is 388.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Process Development and Applications
Process Development in Kinase Inhibitors
A significant application of benzoxazepine cores, which are structurally related to the compound of interest, is found in the development of kinase inhibitors. A scalable synthesis process for the tetrahydrobenzo[f][1,4]oxazepine core, a crucial component of such inhibitors, has been reported, emphasizing its importance in medicinal chemistry for developing therapeutic agents (S. Naganathan et al., 2015).
Asymmetric Synthesis
The compound's relevance is further highlighted in organocatalytic asymmetric reactions, where derivatives like dibenzo[b,f][1,4]oxazepines have been utilized to construct chiral centers with significant enantioselectivity. These findings underscore the compound’s utility in synthesizing complex molecules with potential pharmacological activities (Bing Li et al., 2019).
Imaging Probes for Alzheimer's Disease
In the search for novel imaging agents, derivatives of benzoxazole, structurally similar to the compound of interest, have shown potential as positron emission tomography (PET) probes for detecting β-amyloid plaques in Alzheimer’s disease. This application demonstrates the compound’s relevance in developing diagnostic tools for neurodegenerative diseases (M. Cui et al., 2012).
Antibacterial Activity
The compound and its derivatives have been studied for their antibacterial properties, particularly in combating rice bacterial leaf blight. This research highlights its potential application in agricultural science, where such compounds can be developed as novel antibacterial agents to protect crops from diseases (Li Shi et al., 2015).
Properties
IUPAC Name |
7-fluoro-4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-13-21-18(12-26-13)14-2-5-17(6-3-14)27(23,24)22-8-9-25-19-7-4-16(20)10-15(19)11-22/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZDCDSHWIQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC4=C(C3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d][1,3]dioxol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2547167.png)

methanone](/img/structure/B2547169.png)


![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)




